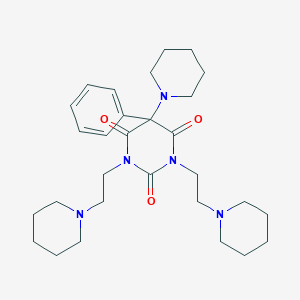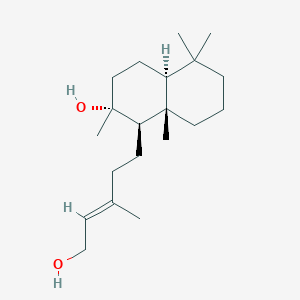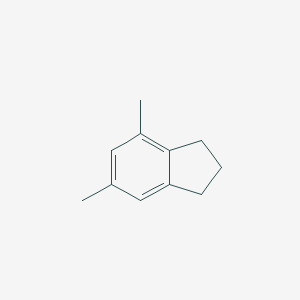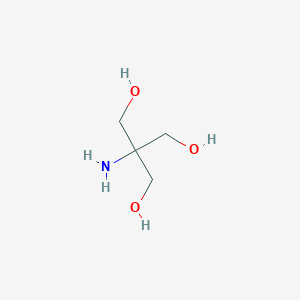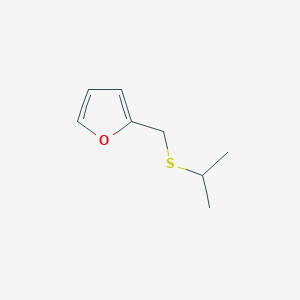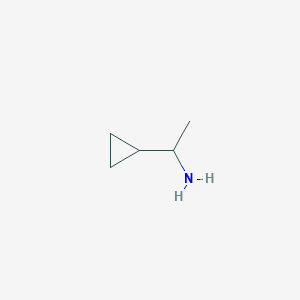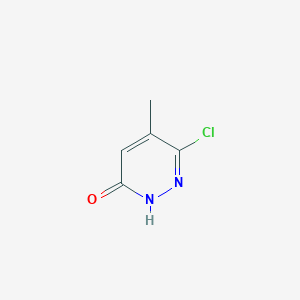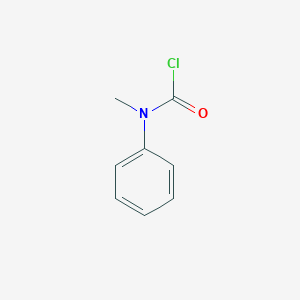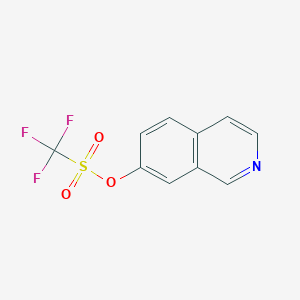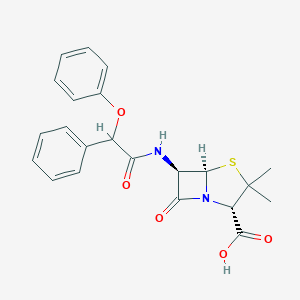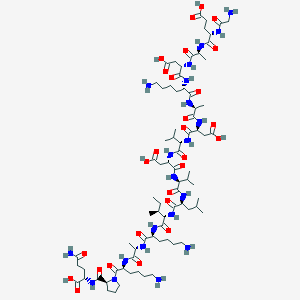
Parathyroid hormone (68-84)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parathyroid hormone (68-84), also known as PTHrP, is a protein that plays a vital role in the regulation of calcium and phosphate metabolism in the body. It is produced by various tissues, including the parathyroid gland, placenta, and breast tissue, and acts as a paracrine and endocrine hormone. PTHrP is involved in bone remodeling, fetal development, lactation, and cancer progression, making it an essential molecule in various physiological and pathological conditions.
Wirkmechanismus
Parathyroid hormone (68-84) exerts its effects by binding to the PTH/Parathyroid hormone (68-84) receptor, a G protein-coupled receptor that is expressed in various tissues, including bone, kidney, and intestine. Upon binding, Parathyroid hormone (68-84) activates a signaling cascade that leads to the activation of protein kinase A and the subsequent phosphorylation of various intracellular targets. The activation of this pathway results in an increase in calcium and phosphate levels in the blood, leading to bone resorption and renal reabsorption of calcium.
Biochemische Und Physiologische Effekte
The primary physiological effect of Parathyroid hormone (68-84) is the regulation of calcium and phosphate metabolism in the body. The hormone stimulates bone resorption, leading to an increase in calcium and phosphate levels in the blood. Parathyroid hormone (68-84) also promotes renal reabsorption of calcium and phosphate, further increasing their levels in the blood. In addition to its effects on calcium and phosphate metabolism, Parathyroid hormone (68-84) has also been shown to play a role in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Parathyroid hormone (68-84) in lab experiments is its ability to regulate calcium and phosphate metabolism. This makes it a useful tool for studying bone biology, endocrinology, and related fields. However, Parathyroid hormone (68-84)'s complex mechanism of action and its involvement in various physiological processes make it challenging to study in isolation. Additionally, the hormone's role in cancer progression makes it a potential target for cancer therapy, further complicating its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Parathyroid hormone (68-84), including its role in cancer progression, bone biology, and fetal development. Further studies are needed to elucidate the hormone's mechanism of action and its involvement in various physiological and pathological conditions. Additionally, the development of Parathyroid hormone (68-84)-targeted therapies could have significant clinical implications, particularly in the treatment of hypercalcemia and cancer. Overall, Parathyroid hormone (68-84) is an essential molecule with a broad range of applications in scientific research and clinical medicine.
Synthesemethoden
Parathyroid hormone (68-84) is synthesized as a precursor protein that undergoes post-translational modification to produce the mature form of the hormone. The precursor protein is encoded by the PTHLH gene, which is located on chromosome 12 in humans. The precursor protein is cleaved by proteases to produce the mature Parathyroid hormone (68-84) molecule, which consists of 141 amino acids.
Wissenschaftliche Forschungsanwendungen
Parathyroid hormone (68-84) has been extensively studied in various fields, including endocrinology, bone biology, cancer biology, and developmental biology. The hormone's role in calcium and phosphate metabolism has been well established, and its dysregulation has been linked to various diseases, including osteoporosis, hypercalcemia, and cancer. Parathyroid hormone (68-84) has also been shown to play a critical role in fetal development, particularly in the development of the skeletal system.
Eigenschaften
CAS-Nummer |
137593-42-1 |
|---|---|
Produktname |
Parathyroid hormone (68-84) |
Molekularformel |
C78H133N21O27 |
Molekulargewicht |
1797 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H133N21O27/c1-12-40(8)62(76(123)89-45(21-14-17-29-80)67(114)84-41(9)63(110)90-47(22-15-18-30-81)77(124)99-31-19-23-53(99)73(120)91-48(78(125)126)24-26-54(83)100)98-70(117)49(32-37(2)3)94-74(121)60(38(4)5)97-72(119)52(35-59(108)109)95-75(122)61(39(6)7)96-71(118)51(34-58(106)107)93-65(112)42(10)85-66(113)44(20-13-16-28-79)88-69(116)50(33-57(104)105)92-64(111)43(11)86-68(115)46(25-27-56(102)103)87-55(101)36-82/h37-53,60-62H,12-36,79-82H2,1-11H3,(H2,83,100)(H,84,114)(H,85,113)(H,86,115)(H,87,101)(H,88,116)(H,89,123)(H,90,110)(H,91,120)(H,92,111)(H,93,112)(H,94,121)(H,95,122)(H,96,118)(H,97,119)(H,98,117)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,125,126)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-,61-,62-/m0/s1 |
InChI-Schlüssel |
BFSZEHNWSVDHQC-JHVNXZIDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN |
Andere CAS-Nummern |
137593-42-1 |
Sequenz |
GEADKADVDVLIKAKPQ |
Synonyme |
hPTH (68-84) parathyroid hormone (68-84) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



